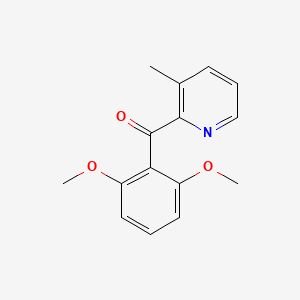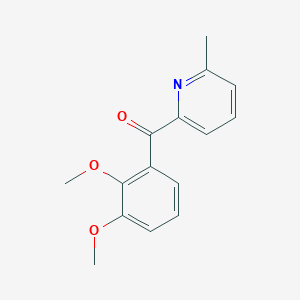
2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-phenylpyridine
Descripción general
Descripción
2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-phenylpyridine is a heterocyclic compound that contains a pyridine ring substituted with a chloro group, a phenyl group, and a 1,2,4-oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-phenylpyridine typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.
Substitution on the pyridine ring: The chloro and phenyl groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be performed using thionyl chloride or phosphorus pentachloride, while the phenyl group can be introduced via a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-phenylpyridine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: The phenyl group can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Aminated derivatives: Formed by nucleophilic substitution with amines.
Thiolated derivatives: Formed by nucleophilic substitution with thiols.
Oxidized or reduced derivatives: Formed by oxidation or reduction reactions.
Aplicaciones Científicas De Investigación
2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-phenylpyridine has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory diseases.
Materials science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-phenylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine
- 2-Phenoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine
- 3-(Pyridin-2-yl)-5-(trichloromethyl)-1,2,4-oxadiazole
Uniqueness
2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-phenylpyridine is unique due to the presence of both a phenyl group and a chloro group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the 1,2,4-oxadiazole ring makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
3-(2-chloro-6-phenylpyridin-3-yl)-5-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c1-9-16-14(18-19-9)11-7-8-12(17-13(11)15)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFXGBWWRJNJRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C(N=C(C=C2)C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001189932 | |
| Record name | 2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001189932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203898-07-0 | |
| Record name | 2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-phenylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203898-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001189932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carboxylic acid](/img/structure/B1421504.png)









